molecular formula C9H17N B13058063 Spiro[3.5]nonan-2-amine

Spiro[3.5]nonan-2-amine

Cat. No.: B13058063
M. Wt: 139.24 g/mol
InChI Key: DRQKGOCDHAIHQV-UHFFFAOYSA-N
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Description

Spiro[35]nonan-2-amine is a spirocyclic compound characterized by a unique structure where a nonane ring is fused to a cyclopropane ring at a single carbon atom

Properties

Molecular Formula

C9H17N

Molecular Weight

139.24 g/mol

IUPAC Name

spiro[3.5]nonan-2-amine

InChI

InChI=1S/C9H17N/c10-8-6-9(7-8)4-2-1-3-5-9/h8H,1-7,10H2

InChI Key

DRQKGOCDHAIHQV-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)CC(C2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[3.5]nonan-2-amine typically involves the formation of the spirocyclic structure through cyclization reactions. One common method is the reaction of a suitable cyclopropane precursor with an amine under acidic or basic conditions. For example, the reaction of cyclopropyl ketone with ammonia or a primary amine can yield this compound .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

Spiro[3.5]nonan-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted amines, nitroso compounds, and nitro derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Overview

Spiro[3.5]nonan-2-amine is a spirocyclic compound that has garnered attention in various fields of scientific research, including chemistry, biology, medicine, and industry. Its unique structure provides a versatile platform for synthesizing complex molecules and exploring biological interactions.

Chemical Synthesis

Building Block for Organic Synthesis
this compound serves as a crucial building block in the synthesis of more complex spirocyclic compounds. Its structure allows chemists to create diverse derivatives through various chemical reactions, including oxidation, reduction, and substitution.

Table 1: Chemical Reactions Involving this compound

Reaction TypeCommon ReagentsMajor Products
OxidationHydrogen peroxide, potassium permanganateNitro or nitroso derivatives
ReductionLithium aluminum hydride, sodium borohydrideSecondary or tertiary amines
SubstitutionAlkyl halides, acyl chloridesSubstituted amines

Biological Research

Potential Bioactive Molecule
In biological studies, this compound has shown promise as a bioactive molecule. Preliminary research indicates its potential as an inhibitor of specific enzymes and receptors, suggesting applications in drug development.

Medicinal Applications

Therapeutic Development
Research into this compound's therapeutic potential is ongoing. Its unique properties may allow it to be developed into drugs targeting various diseases, particularly those involving enzyme inhibition.

Case Studies

  • Inhibition of KRAS G12C : A study demonstrated that derivatives of this compound could act as covalent inhibitors against the KRAS G12C mutation, which is relevant in cancer treatment .
  • Antimicrobial Properties : The compound has been evaluated for its antimicrobial activities against various microorganisms, showing significant inhibition against pathogens like Staphylococcus aureus and Candida albicans .

Industrial Applications

Specialty Chemicals and Materials
In industrial settings, this compound is utilized in producing specialty chemicals and advanced materials due to its unique properties. Applications include coatings, adhesives, and polymers where specific chemical characteristics are required.

Table 2: Comparison of Spirocyclic Compounds

CompoundUnique FeaturesApplications
This compoundUnique spirocyclic structureDrug development, specialty chemicals
Spiro[3.4]octan-2-amineSmaller ring sizeOrganic synthesis
Spiro[4.5]decane-2-amineLarger ring sizeMaterial science

Mechanism of Action

The mechanism of action of Spiro[3.5]nonan-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

  • Spiro[3.4]octan-2-amine
  • Spiro[4.5]decane-2-amine
  • Spiro[3.5]nonane-1,2-diamine

Uniqueness

Spiro[3.5]nonan-2-amine is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers a different balance of stability, reactivity, and biological activity, making it a valuable compound for various applications .

Biological Activity

Spiro[3.5]nonan-2-amine is a unique spirocyclic compound that has garnered interest due to its potential biological activities. This article explores its structural characteristics, synthesis, and various biological evaluations, including pharmacological effects and case studies.

Structural Characteristics

This compound has the molecular formula C9H17NC_9H_{17}N and features a distinctive spirocyclic structure that contributes to its biological properties. The compound's structure can be represented by the following SMILES notation: C1CCC2(CC1)CC(C2)N .

PropertyValue
Molecular FormulaC9H17N
Molecular Weight139.24 g/mol
SMILESC1CCC2(CC1)CC(C2)N
InChIInChI=1S/C9H17N/c10-8-6-9(7-8)4-2-1-3-5-9/h8H,1-7,10H2

Synthesis

The synthesis of this compound typically involves multi-step synthetic pathways that leverage various chemical reactions, including cyclization techniques. Recent advancements have employed innovative methods for constructing spirocyclic compounds, enhancing yields and selectivity .

Pharmacological Properties

Recent studies have highlighted the pharmacological potential of this compound, particularly in relation to its activity as an inhibitor in various biological systems:

  • Antiviral Activity : Preliminary investigations suggest that spirocyclic compounds can inhibit viral proteases, such as those from SARS-CoV-2 and MERS-CoV. The binding affinity and inhibition mechanisms have been elucidated through X-ray crystallography, demonstrating effective interactions with key cysteine residues in the proteases .
  • Neuroprotective Effects : Research has indicated that compounds structurally related to this compound may exhibit neuroprotective properties, potentially mitigating neuronal damage in ischemic conditions .
  • Anticancer Activity : Analogous compounds have shown promise in inhibiting cancer cell proliferation, particularly in hepatocellular carcinoma models . The incorporation of spiro structures into existing anticancer frameworks has yielded compounds with enhanced activity compared to their non-spiro counterparts.

Case Study 1: Inhibition of SARS-CoV-2 Protease

A study focused on the design of spirocyclic inhibitors for SARS-CoV-2 3CL protease demonstrated that specific modifications within the spiro structure could significantly enhance binding affinity and inhibitory potency. The crystal structures revealed conformational flexibility that could be exploited for developing more effective inhibitors .

Case Study 2: Neuroprotection in Animal Models

In vivo studies involving animal models of ischemic stroke assessed the neuroprotective effects of this compound derivatives. Results indicated a reduction in infarction size and improved functional outcomes when administered post-injury, suggesting a therapeutic potential for treating neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What are the recommended synthesis routes for Spiro[3.5]nonan-2-amine, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis of spirocyclic amines often involves reductive amination or ring-closing strategies. For this compound, a multi-step approach may include cyclization of precursor amines under catalytic hydrogenation or acid-mediated conditions. For example, fluorinated spiro analogs (e.g., 6’-fluoro derivatives) have been synthesized via Pd-catalyzed cross-coupling followed by ring closure . Optimization of solvent polarity (e.g., DMF vs. THF) and temperature (25–80°C) can significantly impact stereochemical outcomes and yields. Refer to protocols for analogous spiro compounds (e.g., diazaspiro[4.4]nonanones) for guidance on avoiding side reactions like over-reduction .

Q. How should researchers characterize the structural purity of this compound?

  • Methodological Answer : Combine spectroscopic and chromatographic techniques:

  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR for spirocyclic proton splitting patterns and amine proton shifts (δ ~1.5–2.5 ppm).
  • LC-MS : Confirm molecular weight (MW ~139.2 g/mol) and detect impurities (e.g., unreacted precursors).
  • HPLC : Use reverse-phase columns (C18) with UV detection to quantify purity (>95% threshold recommended for biological assays) .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and reactions .
  • Storage : Keep in airtight, corrosion-resistant containers at 2–8°C, away from ignition sources. Monitor for degradation via periodic LC-MS .
  • Waste disposal : Segregate aqueous and organic waste; consult institutional guidelines for amine-containing compound disposal .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound derivatives?

  • Methodological Answer :

  • Source analysis : Compare assay conditions (e.g., cell lines, solvent carriers like DMSO vs. PBS). Contradictions may arise from solubility differences or metabolite interference.
  • Dose-response validation : Perform IC50_{50} curves across multiple concentrations (e.g., 1 nM–100 µM) to rule out false negatives/positives .
  • Structural analogs : Test derivatives (e.g., 7-azaspiro[3.5]nonane) to isolate pharmacophore contributions .

Q. What strategies mitigate nitrosamine impurities in this compound during large-scale synthesis?

  • Methodological Answer :

  • Preventive measures : Avoid nitroso-containing reagents; use fresh solvents (e.g., acetonitrile) to limit nitrosation.
  • Analytical testing : Employ GC-MS or LC-MS/MS with a detection limit <10 ppb for nitrosamines (e.g., NDMA). Validate methods per EMA guidelines using ng/ppm thresholds .
  • Root-cause analysis : If impurities exceed limits, investigate reaction parameters (pH, temperature) and raw material sources in interim reports .

Q. How can computational modeling guide the design of this compound-based drug candidates?

  • Methodological Answer :

  • Docking studies : Use software (e.g., AutoDock Vina) to predict binding affinity to target proteins (e.g., GPCRs). Focus on the amine group’s hydrogen-bonding potential.
  • ADMET prediction : Apply QSAR models to assess bioavailability, BBB penetration, and toxicity (e.g., Ames test predictions).
  • Synthetic feasibility : Cross-reference with Enamine’s building block catalog to prioritize derivatives with commercial precursor availability .

Q. What statistical methods are appropriate for analyzing dose-dependent effects in this compound toxicity studies?

  • Methodological Answer :

  • Nonlinear regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC50_{50}/LD50_{50}.
  • ANOVA with post-hoc tests : Compare treatment groups (e.g., control vs. 10 µM, 50 µM) using Tukey’s HSD for multiple comparisons.
  • Power analysis : Predefine sample sizes (n ≥ 6) to ensure α = 0.05 and β = 0.2 .

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